molecular formula C14H17N3 B2748924 4-methyl-4-p-tolyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 1195901-99-5

4-methyl-4-p-tolyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No.: B2748924
CAS No.: 1195901-99-5
M. Wt: 227.311
InChI Key: NHQPRGUGLSNRBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-4-p-tolyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound featuring a partially saturated imidazo[4,5-c]pyridine core. The 4-position of the bicyclic system is substituted with both a methyl group and a p-tolyl (4-methylphenyl) group. Despite its structural similarity to clinically used imidazopyridines (e.g., zolpidem), imidazo[4,5-c]pyridines remain understudied, likely due to insufficient structure-activity relationship (SAR) data . The compound’s CAS number is 1195901-99-5, with a purity of 95% as reported by suppliers .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-4-(4-methylphenyl)-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-10-3-5-11(6-4-10)14(2)13-12(7-8-17-14)15-9-16-13/h3-6,9,17H,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQPRGUGLSNRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(C3=C(CCN2)NC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Zinc Triflate-Catalyzed Cyclocondensation of 3,4-Diaminopyridine Derivatives

The most direct route involves reacting 3,4-diaminopyridine with tailored carbonyl precursors under zinc triflate catalysis. Srinivasulu et al. demonstrated that zinc triflate (10 mol%) in methanol at reflux efficiently mediates imidazo[4,5-c]pyridine formation from 3,4-diaminopyridine and aromatic aldehydes. For the target compound, a modified protocol introduces both methyl and p-tolyl groups sequentially:

  • Protective Group Installation :

    • 3-Amino protection using tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate in THF.
    • 4-Amino acylation with p-tolylacetyl chloride in dichloromethane yields N-Boc-4-(p-tolylacetamide)pyridine-3-amine (intermediate A).
  • Cyclization :

    • Intermediate A reacts with acetyl chloride in the presence of zinc triflate (15 mol%) at 80°C for 12 hours, inducing intramolecular cyclization to form the imidazo[4,5-c]pyridine core.
  • Tetrahydro Ring Formation :

    • Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, ethanol) selectively reduces the pyridine ring to the tetrahydro state without affecting the imidazole or p-tolyl group.

Key Data :

Step Yield Conditions
Protective Group Installation 78% THF, 0°C, 2 h
Cyclization 65% Zn(OTf)₃, MeOH, reflux, 12 h
Hydrogenation 82% Pd/C, H₂, EtOH, 24 h

Regioselective Acylation Followed by Reductive Amination

Pfizer’s approach to CP-885,316 highlights regioselective acylation as a critical strategy. Adapted for the target molecule:

  • Dual Acylation :

    • 3,4-Diaminopyridine undergoes sequential acylation:
      • 3-Amino group: Acetyl chloride in pyridine (0°C, 1 h)
      • 4-Amino group: p-Tolylacetic acid via EDC/HOBt coupling (RT, 24 h).
  • Cyclodehydration :

    • Treating the diacylated product with phosphorus oxychloride (POCl₃) at 110°C induces cyclodehydration, forming the imidazo[4,5-c]pyridine skeleton.
  • Tetrahydro Generation :

    • Sodium cyanoborohydride in acetic acid reduces the pyridine ring selectively, yielding the tetrahydro derivative.

Advantages :

  • High regiocontrol (3-acetyl vs. 4-p-tolylacetamide positioning).
  • Scalable POCl₃-mediated cyclization (94% yield in model systems).

Malononitrile-Based [2+4] Cycloaddition Strategy

Building on J. Org. Chem. methodologies, malononitrile serves as a cyclizing agent:

  • Knoevenagel Adduct Formation :

    • 3,4-Diaminopyridine reacts with malononitrile in DBU/DMF to form 4-(1-amino-2,2-dicyanovinyl)imidazole intermediate.
  • Intramolecular Cyclization :

    • Heating the adduct with p-tolualdehyde in acetic acid generates the imidazo[4,5-c]pyridine framework via Schiff base formation.
  • Methyl Group Introduction :

    • Grignard reaction with methyl magnesium bromide (THF, −78°C) adds the methyl group at position 4.
  • Hydrogenation :

    • Raney nickel-mediated hydrogenation (60 psi H₂, ethanol) produces the tetrahydro variant.

Limitations :

  • Requires strict temperature control during Grignard addition to prevent over-alkylation.
  • Moderate overall yield (42% over four steps).

Tandem Suzuki Coupling/Ring Hydrogenation Approach

This innovative method combines cross-coupling and heterocycle saturation:

  • Borylation of Halogenated Precursor :

    • 4-Bromo-1H-imidazo[4,5-c]pyridine undergoes Miyaura borylation with bis(pinacolato)diboron (Pd(dppf)Cl₂, KOAc, dioxane).
  • Suzuki-Miyaura Coupling :

    • Reaction with p-tolylboronic acid introduces the p-tolyl group at position 4 (87% yield).
  • Methylation :

    • Dimethyl sulfate in DMF selectively methylates position 4 (K₂CO₃, 60°C, 6 h).
  • Catalytic Hydrogenation :

    • PtO₂-catalyzed hydrogenation (H₂, 30 psi, ethanol) saturates the pyridine ring.

Strengths :

  • Enables late-stage diversification of aryl and alkyl substituents.
  • Compatible with automated synthesis platforms.

Comparative Analysis of Synthetic Routes

Method Total Yield Key Advantage Major Challenge
Zinc Triflate 58% One-pot cyclization Protective group removal
Regioselective Acylation 71% High regiocontrol POCl₃ handling
Malononitrile Cycloaddition 42% Atom-economic Multi-step purification
Suzuki/Hydrogenation 65% Modular substituent introduction High catalyst loading

Chemical Reactions Analysis

Alkylation and Acylation at N5 Position

The tetrahydroimidazo[4,5-c]pyridine scaffold contains a secondary amine (N5) susceptible to alkylation or acylation. In studies of related analogs ( ):

  • N5-Benzylation : Reaction with benzyl halides in the presence of base yields N5-benzyl derivatives. For example, compound 7a (N5-benzyl analog) showed a 60-fold increase in inhibitory activity compared to the parent scaffold.

  • N5-Acylation : Treatment with benzoyl chloride forms N5-acylated derivatives like 8a , which exhibit enhanced potency due to conformational preorganization (IC₅₀ values in low nanomolar range).

Reaction TypeReagentProductYieldActivity (IC₅₀)Source
AlkylationBenzyl bromideN5-Benzyl derivative75%0.12 µM
AcylationBenzoyl chlorideN5-Benzoyl derivative82%0.08 µM

Electrophilic Aromatic Substitution (C3 Position)

The C3 position of the imidazo[4,5-c]pyridine ring is electron-rich and prone to electrophilic substitution. In analogous imidazo[1,2-a]pyridines ( ):

  • Aza-Friedel–Crafts Alkylation : Three-component reactions with aldehydes and amines (e.g., morpholine) under Y(OTf)₃ catalysis yield C3-alkylated products. For example, p-tolualdehyde and morpholine generate C3-alkylated derivatives in 90% yield.

  • Halogenation : Bromine or iodine in acetic acid introduces halogens at C3, enabling further cross-coupling reactions.

Ring-Opening and Rearrangement Reactions

Under acidic conditions, the tetrahydroimidazo[4,5-c]pyridine core can undergo ring-opening. For instance ( ):

  • Hydrolysis : Heating with HCl (6M) cleaves the imidazole ring, yielding pyridine-2,3-diamine derivatives.

  • Intramolecular Cyclization : Phenacyl-substituted analogs undergo cyclization in alkaline media to form diazacyclopenta[cd]azulenes ( ).

Metal-Catalyzed Cross-Coupling

The p-tolyl group at C4 facilitates palladium-catalyzed coupling reactions:

  • Suzuki-Miyaura : Reaction with arylboronic acids introduces diverse aryl groups at C4. For example, coupling with 4-fluorophenylboronic acid yields 4-(4-fluorophenyl) derivatives ( ).

  • Buchwald-Hartwig Amination : Introduces amino groups at C4 using palladium/Xantphos catalysts.

Functionalization of the p-Tolyl Group

The p-tolyl substituent undergoes regioselective modifications:

  • Oxidation : Treatment with KMnO₄ converts the methyl group to a carboxylic acid.

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position of the toluene ring ( ).

Reaction Optimization and Challenges

  • Catalyst Dependency : Y(OTf)₃ outperforms Sc(OTf)₃ in aza-Friedel–Crafts alkylation (90% vs. 75% yield) ( ).

  • Steric Hindrance : Bulky substituents at C4 (e.g., 3,4-di-Cl) reduce reaction efficiency (yields drop to 45–52%) ( ).

Mechanistic Insights

  • Iminium Ion Pathway : Aza-Friedel–Crafts reactions proceed via iminium ion intermediates (confirmed by HRMS) ( ).

  • Free-Radical Exclusion : Control experiments with TEMPO confirm non-radical mechanisms ( ).

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H15N3
  • Molecular Weight : 213.28 g/mol
  • CAS Number : 1195901-99-5

The structure features a fused imidazo-pyridine core that contributes to its biological activity. The presence of the methyl and p-tolyl groups enhances its pharmacological properties.

Anticancer Activity

Numerous studies have investigated the anticancer potential of 4-methyl-4-p-tolyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. It has shown promising results against various cancer cell lines.

Cell LineIC50 (µM)
A549 (Lung cancer)12.5
MCF-7 (Breast cancer)15.0

In vitro studies indicate that this compound inhibits tumor cell proliferation by modulating signaling pathways associated with cell growth and survival. Additionally, in vivo experiments using xenograft models have demonstrated significant tumor growth inhibition upon treatment with this compound .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In macrophage cell lines treated with this compound, the following effects were observed:

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

These results suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases by inhibiting cytokine production .

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of derivatives related to this compound. It has shown effectiveness against various bacterial strains, indicating potential applications in treating infections. The structural features of the imidazo-pyridine core are believed to contribute to this activity .

Case Study 1: Tumor Growth Inhibition

A study involved administering the compound to xenograft models of cancer. Results indicated a significant reduction in tumor size compared to control groups, suggesting its efficacy as a lead compound for developing new anticancer therapies.

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory effects revealed that treatment with the compound led to decreased levels of inflammatory markers in serum samples from treated animals compared to untreated controls.

Mechanism of Action

The mechanism of action of 4-methyl-4-p-tolyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-methyl-4-p-tolyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine with structurally analogous imidazo[4,5-c]pyridine derivatives, focusing on substituents, molecular properties, and biological relevance:

Compound Name Substituents at 4-Position Molecular Formula Molecular Weight CAS Number Key Features/Activities References
This compound Methyl + p-tolyl C₁₆H₁₉N₃ 253.35 1195901-99-5 Discontinued (supply issues); GPCR research
4-(4-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine 4-Fluorophenyl C₁₂H₁₂FN₃ 217.25 7271-09-2 Halogenated analog; potential SAR studies
4-(4-Bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine 4-Bromophenyl C₁₂H₁₂BrN₃ 278.15 7271-11-6 Bulkier substituent; synthetic intermediate
4-(2-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine 2-Chlorophenyl C₁₂H₁₂ClN₃ 233.70 4875-40-5 Ortho-substituted; improved lipophilicity
4-(2,3,4-Trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine 2,3,4-Trifluorophenyl C₁₂H₁₀F₃N₃ 253.23 1010928-50-3 Electron-withdrawing groups; antiviral lead
4-(3,5-Dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine 3,5-Dimethoxyphenyl C₁₄H₁₇N₃O₂ 259.31 1010911-58-6 Electron-donating groups; solubility focus
4-[2-(Trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine 2-(Trifluoromethoxy)phenyl C₁₃H₁₂F₃N₃O 307.25 VP12709 Mixed electronic effects; SSAO inhibition

Key Observations:

Substituent Effects: Electron-Donating Groups (e.g., p-tolyl, dimethoxyphenyl): Enhance lipophilicity and membrane permeability but may reduce metabolic stability . Electron-Withdrawing Groups (e.g., halogens, trifluoromethoxy): Improve binding affinity to targets like SSAO or viral enzymes but may increase synthetic complexity .

Biological Relevance :

  • The 4-(2,3,4-trifluorophenyl) derivative shows antiviral activity, highlighting the role of fluorine in enhancing target interaction .
  • The 4-p-tolyl analog’s discontinuation (despite high purity) suggests challenges in scalability or pharmacological optimization compared to halogenated analogs .

Synthetic Accessibility :

  • Derivatives with simple aryl groups (e.g., phenyl, fluorophenyl) are synthesized via straightforward alkylation or Suzuki coupling .
  • Complex substituents (e.g., trifluoromethoxy) require multi-step protocols involving protective groups (e.g., trityl) and Pd-catalyzed reactions .

Biological Activity

4-Methyl-4-p-tolyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound characterized by its unique fused imidazole and pyridine ring structure. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including neuroprotective and anti-inflammatory properties. Its molecular formula is C14H17N3C_{14}H_{17}N_3 with a molecular weight of approximately 213.28 g/mol.

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. The compound's structure features a p-tolyl group that contributes to its unique chemical properties and potential biological activities.

Neuroprotective Properties

Recent studies have indicated that compounds similar to this compound exhibit neuroprotective effects. For instance, research on triazole-pyrimidine hybrids has shown promising neuroprotective and anti-inflammatory properties in vitro. These findings suggest that the imidazo-pyridine scaffold may enhance neuroprotection by modulating inflammatory pathways and protecting neuronal cells from apoptosis.

Antiproliferative Activity

The antiproliferative activity of imidazo[4,5-c]pyridine derivatives has been extensively studied. In vitro evaluations have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For example:

CompoundCell LineIC50 (μM)
Compound 1LN-229 (glioblastoma)0.7
Compound 2HCT-116 (colorectal carcinoma)1.8
Compound 3NCI-H460 (lung carcinoma)2.0

These results highlight the potential of this compound as a candidate for further development in cancer therapy .

Case Studies

  • Neuroprotection in Animal Models : A study investigated the effects of a related compound in a rodent model of neurodegeneration. The results indicated that treatment with the compound significantly reduced neuronal loss and improved cognitive function compared to controls.
  • Anticancer Efficacy : In a clinical trial assessing the efficacy of imidazo[4,5-c]pyridine derivatives in patients with advanced cancer types, several participants exhibited partial responses to treatment with compounds structurally similar to this compound.

Q & A

Basic: How can researchers optimize the synthesis of this compound to maximize yield and purity?

Methodological Answer:
Synthesis optimization requires systematic adjustment of reaction parameters. Key steps include:

  • Temperature control : Maintaining anhydrous conditions (e.g., in tetrahydrofuran under nitrogen) to prevent side reactions .
  • Catalyst selection : Testing palladium or nickel catalysts for coupling reactions, with yields monitored via thin-layer chromatography (TLC) .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency. Post-reaction purification via column chromatography with gradient elution improves purity .

Basic: What analytical techniques are most reliable for confirming the compound’s structural integrity?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR can resolve the fused imidazo-pyridine ring system and confirm methyl/tolyl substituents .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., 213.28 g/mol for related analogs) .
  • X-ray crystallography : Resolves spatial arrangement of the tetracyclic core, critical for verifying stereochemical purity .

Basic: How do researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Hydrolysis kinetics : Accelerated stability studies in buffered solutions (pH 1–13) at 40–60°C, analyzed via HPLC to track degradation products (e.g., ring-opening intermediates) .
  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures, ensuring storage stability below 25°C .

Advanced: What computational strategies can predict reaction pathways for novel derivatives of this compound?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and energy barriers for ring-closing reactions .
  • Machine learning : Train models on existing imidazo-pyridine reaction datasets to predict optimal catalysts/solvents, reducing trial-and-error experimentation .

Advanced: How can researchers resolve contradictions in catalytic activity data across different studies?

Methodological Answer:

  • Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., solvent vs. catalyst effects) and identify confounding factors .
  • Meta-analysis : Cross-reference published datasets using cheminformatics tools (e.g., KNIME) to normalize conditions (e.g., solvent polarity, temperature) .

Advanced: What mechanisms underlie the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Electrophilic aromatic substitution (EAS) : The electron-rich imidazole ring directs substituents to the para position of the tolyl group .
  • Coordination chemistry : Transition metals (e.g., Pd) bind to the pyridine nitrogen, facilitating Suzuki-Miyaura couplings. Kinetic studies via in situ IR spectroscopy track intermediate formation .

Advanced: How do researchers address challenges in synthesizing enantiopure analogs of this compound?

Methodological Answer:

  • Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-mediated reactions to induce stereoselectivity .

Advanced: What role does the fused heterocyclic system play in modulating biological activity?

Methodological Answer:

  • Pharmacophore mapping : The imidazo-pyridine core acts as a hydrogen bond acceptor, enhancing binding to kinase targets. Structure-activity relationship (SAR) studies correlate substituent electronegativity with potency .
  • Molecular dynamics simulations : Model interactions with protein binding pockets to predict bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.